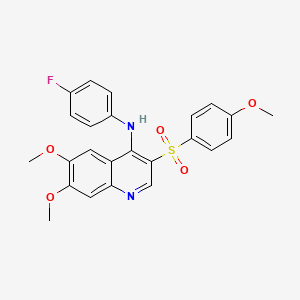
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound X has been investigated for its anticancer properties. Studies have shown that this compound X inhibits the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels. In drug discovery, this compound X has been used as a lead compound to develop new drugs with improved pharmacokinetic properties. In material science, this compound X has been studied for its luminescent properties, which make it a potential candidate for the development of organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. This compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In addition, this compound X has been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
This compound X has been shown to have both biochemical and physiological effects. Biochemically, this compound X has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Physiologically, this compound X has been shown to induce apoptosis and inhibit the formation of new blood vessels, which are hallmark features of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X in lab experiments include its potent anticancer properties, its ability to interact with various cellular targets, and its potential applications in drug discovery and material science. The limitations of using this compound X in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the research on N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X include further studies to fully understand its mechanism of action and cellular targets, the development of new derivatives and analogs, the exploration of its potential applications in material science, and the investigation of its use as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X involves a multi-step process that utilizes various reagents and solvents. The initial step involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinoline-4-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then treated with p-anisidine and para-toluenesulfonic acid to obtain the final product. The overall yield of the synthesis process is approximately 60%.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKNEXWUCCHCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)
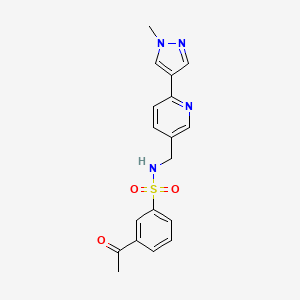
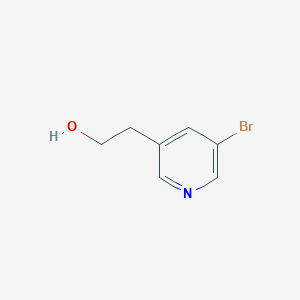
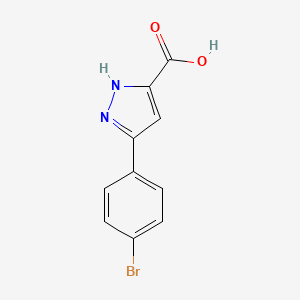
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
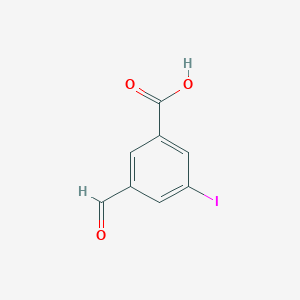
![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)